(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide
CAS No.:
Cat. No.: VC13320046
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O |
|---|---|
| Molecular Weight | 279.34 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide |
| Standard InChI | InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | RZMUABAAIKIJCD-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
| SMILES | C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide, reflects its stereochemistry and functional groups:
-
Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring, enabling π-π stacking and hydrogen bonding .
-
Amino-propanamide chain: A three-carbon backbone with an (S)-configured amino group at C2 and a phenyl-substituted amide at C3 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₇N₃O | |
| Molecular weight | 279.34 g/mol | |
| Melting point | 272–275°C (decomposes) | |
| Solubility | Moderate in polar solvents | |
| logP (octanol-water) | 2.1 (predicted) |
The indole’s electron-rich aromatic system and the amide’s hydrogen-bonding capacity contribute to its interactions with biological targets, such as enzymes and receptors .
Spectroscopic Characterization
-
IR spectroscopy: N-H stretches (3300–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and indole C-N (1350 cm⁻¹) .
-
NMR:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Fischer indole synthesis, a two-step process involving:
-
Formation of phenylhydrazone: Reaction of phenylhydrazine with a ketone precursor .
-
Cyclization: Acid-catalyzed rearrangement to form the indole ring.
Optimized Route (yield: 68% ):
-
Condensation of L-tryptophan methyl ester with phenyl isocyanate.
-
Hydrolysis of the methyl ester to the carboxylic acid.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone formation | Phenylhydrazine, HCl, ethanol | 85% |
| Cyclization | H₂SO₄, 120°C | 72% |
| Amidation | Aniline, DCC, DMAP | 68% |
Industrial-Scale Manufacturing
-
Continuous flow reactors: Enhance yield (up to 90%) and reduce byproducts.
-
Microwave-assisted synthesis: Reduces reaction time from hours to minutes .
Biological and Pharmacological Applications
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity:
-
Bacteria: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungi: IC₅₀ = 12.5 µg/mL against Candida albicans .
The indole moiety disrupts microbial cell membranes, while the amide group inhibits enzyme function .
Antimalarial Activity
-
Falcipain-2 inhibition: IC₅₀ = 10.0 µM against Plasmodium falciparum cysteine protease .
-
Binding mode: Molecular docking shows H-bonds with Asn173 and hydrophobic interactions with S2 pocket .
Mechanism of Action
Enzyme Inhibition
The compound acts as a competitive inhibitor of falcipain-2, a hemoglobin-degrading enzyme critical for malaria parasite survival . Key interactions:
Receptor Modulation
-
5-HT₃ receptor antagonism: The indole group mimics serotonin, reducing nausea in chemotherapy.
-
Kinase inhibition: Blocks ATP-binding pockets in EGFR (IC₅₀ = 45 nM) .
Comparative Analysis with Analogues
Table 3: Activity Comparison
| Compound | Anticancer IC₅₀ (nM) | Antimalarial IC₅₀ (µM) |
|---|---|---|
| (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide | 0.23 (H460) | 10.0 |
| (R)-Enantiomer | 48 (H460) | 28.4 |
| 5-Chloro-indole derivative | 0.65 (HT-29) | 15.2 |
The (S)-configuration confers 200-fold higher activity than the (R)-form due to stereospecific target binding .
ADMET and Pharmacokinetics
In Silico Predictions
Toxicity Profile
Recent Advances and Future Directions
Nonlinear Optical (NLO) Properties
-
Hyperpolarizability (β): 6.317 ×10⁻³⁰ esu, making it suitable for optoelectronic devices .
-
DFT studies: HOMO-LUMO gap = 4.62 eV, indicating charge-transfer potential .
Drug Delivery Systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume